![molecular formula C37H59NO11 B12300939 [10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Germerine involves several synthetic routes and reaction conditions. One common method is the extraction from its natural sources, such as the aforementioned Veratrum species. The extraction process typically involves solvent extraction followed by purification steps like chromatography .
Chemical Reactions Analysis
Germerine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, in a comparative study of the NMR spectra of Germerine and its acetyl and benzoyl derivatives, the signals of the protons of the methyl groups were assigned, confirming the equatorial orientation of the protons at specific carbon positions . Common reagents used in these reactions include benzoyl chloride and deuterochloroform .
Scientific Research Applications
Germerine has a wide range of scientific research applications. In chemistry, it is used to study the structural and functional properties of steroidal alkaloids. In biology, it is investigated for its potential therapeutic effects, particularly its hypotensive and anesthetic properties . In medicine, Germerine is explored for its potential use in developing new drugs for cardiovascular diseases. Industrially, it is used in the synthesis of other complex molecules and as a reference compound in analytical studies .
Mechanism of Action
The mechanism of action of Germerine involves its interaction with specific molecular targets and pathways. It exerts its effects primarily through binding to receptors in the cardiovascular system, leading to a decrease in blood pressure. The exact molecular targets and pathways are still under investigation, but it is believed that Germerine interacts with adrenergic and dopaminergic receptors, similar to other steroidal alkaloids .
Comparison with Similar Compounds
Germerine is unique among steroidal alkaloids due to its specific structural features and pharmacological properties. Similar compounds include Germitrine and other alkaloids found in the Veratrum species . Compared to these compounds, Germerine has a distinct molecular structure that contributes to its unique hypotensive and anesthetic effects .
Properties
Molecular Formula |
C37H59NO11 |
|---|---|
Molecular Weight |
693.9 g/mol |
IUPAC Name |
[10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C37H59NO11/c1-8-19(4)30(41)48-29-27(40)26-20(17-38-16-18(3)10-11-24(38)34(26,7)44)21-15-35-28(36(21,29)45)22(39)14-23-32(35,5)13-12-25(37(23,46)49-35)47-31(42)33(6,43)9-2/h18-29,39-40,43-46H,8-17H2,1-7H3 |
InChI Key |
JOBMMOBXVRRLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


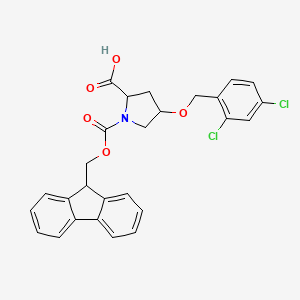
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
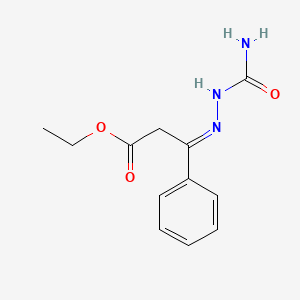
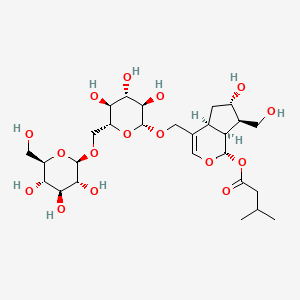
![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)
![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
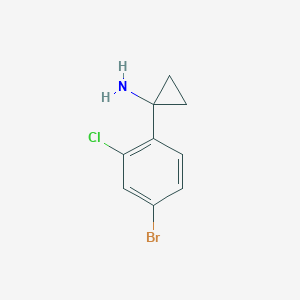

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
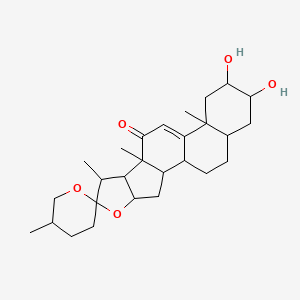
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
